[1][2] Executive Summary 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 166973-11-1 ) is a specialized bicyclic diamine scaffold belonging to the isotropane class. Structurally, it is the "inverted" analog of the trop...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 166973-11-1 ) is a specialized bicyclic diamine scaffold belonging to the isotropane class. Structurally, it is the "inverted" analog of the tropane alkaloid core; whereas tropane (8-methyl-8-azabicyclo[3.2.1]octane) contains the nitrogen atom in the one-carbon bridge, the isotropane scaffold positions the nitrogen within the three-carbon bridge (position 3).
This structural distinction confers unique pharmacological properties, making it a high-value building block in medicinal chemistry. It is extensively utilized in the development of G-protein coupled receptor (GPCR) modulators—specifically CCR5 antagonists (related to Maraviroc analogs) and monoamine transporter inhibitors (DAT/SERT/NET) for neuropsychiatric indications. The rigid bicyclic framework provides a defined spatial orientation for substituents, enhancing selectivity and metabolic stability compared to flexible diamines.
The 8-amino group can exist in exo (α) or endo (β) configurations relative to the bridge. Synthetic routes typically yield a mixture, often favoring the thermodynamic endo isomer or the exo isomer depending on the reduction method used.
Synthesis & Manufacturing Methodology
The synthesis of the isotropane core is distinct from the classic Robinson-Schöpf synthesis of tropinone. While tropinone is formed from succinaldehyde (4-carbon) and an amine, the isotropane (3-azabicyclo[3.2.1]octane) skeleton is constructed via a double Mannich condensation involving cyclopentanone (5-carbon ring).
Core Synthetic Pathway
The most robust "Process Chemistry" route involves the construction of the N-benzyl protected ketone, followed by functional group manipulation.
Mechanism: Two equivalents of formaldehyde and the primary amine react with the enolizable
-positions of cyclopentanone.
Protocol: Cyclopentanone is refluxed with paraformaldehyde and benzylamine acetate in ethanol. The in situ generated iminium ions undergo electrophilic attack at the C2 and C5 positions of cyclopentanone, closing the 3-aza bridge.
Product: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one.
Note: Direct use of isopropylamine is possible but benzylamine often affords higher crystalline yields and easier purification.
Step 2: Reductive Amination (Introduction of 8-Amine)
Process: The C8 ketone is converted to the imine/iminium species using ammonium acetate. Selective reduction with NaBH₃CN yields the primary amine.
Stereoselectivity: Hydride delivery typically occurs from the less hindered exo face, yielding the endo-amine as the major product. However, thermodynamic equilibration can be achieved.
Step 3: N-Alkylation / Deprotection (If using Benzyl route)
If the benzyl-protected intermediate was used:
Debenzylation: Hydrogenation (H₂, Pd/C) in ethanol/acetic acid yields 3-azabicyclo[3.2.1]octan-8-amine.
N-Isopropylation: Reductive amination with acetone/NaBH(OAc)₃ or direct alkylation with isopropyl bromide and K₂CO₃.
Experimental Workflow Diagram
Figure 1: Direct synthesis route via Double Mannich Condensation followed by Reductive Amination.
Applications in Drug Discovery
The 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine scaffold is a critical pharmacophore in several therapeutic areas:
CCR5 Antagonists (HIV Entry Inhibitors)
This amine serves as a bioisostere for the tropane moiety found in Maraviroc (Selzentry).
Mechanism: The basic nitrogen (N3) interacts with Asp297 or Glu283 in the CCR5 transmembrane binding pocket. The bulky isopropyl group fills the hydrophobic sub-pocket, while the 8-amino group serves as a linker to the "right-hand side" (RHS) amide/aryl motifs.
Advantage: The isotropane scaffold alters the vector of the RHS substituents relative to the tropane core, potentially improving potency or evading patent claims on tropane-based inhibitors.
Monoamine Transporter Inhibitors (DAT/SERT)
Research by Meltzer et al. (2003) demonstrated that 8-substituted isotropanes act as potent inhibitors of dopamine (DAT) and serotonin (SERT) transporters.
SAR Insight: Unlike cocaine (a tropane), where the 2-position ester is critical, isotropanes with substituents at the 8-position (the one-carbon bridge) show high affinity. The 3-isopropyl group modulates lipophilicity (logD) and blood-brain barrier (BBB) penetration.
Nav1.7 Sodium Channel Blockers
Bicyclic amines are frequently employed as "pore blockers" in voltage-gated sodium channels. The rigid [3.2.1] geometry ensures the charged ammonium headgroup is positioned precisely to interact with the channel's selectivity filter.
Handling & Safety Protocols
As a low-molecular-weight primary amine, this compound requires standard chemical hygiene.
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Stability: Stable in free base form but readily forms carbonates upon exposure to air. Often supplied as the dihydrochloride salt (CAS 166973-11-1 is the free base; salts may have different CAS) for improved stability.
References
Meltzer, P. C., et al. (2003). "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry, 46(8), 1456–1464.[1]
Pfizer Inc. (2002). "Tropane Derivatives as CCR5 Modulators." World Intellectual Property Organization, WO2002076974. (Describes the use of [3.2.1] bicyclic amines in CCR5 antagonists).
House, H. O., et al. (1963). "The Synthesis of Azabicyclic Ketones." Journal of Organic Chemistry, 28(9), 2407–2416.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comprehensive Spectroscopic Characterization of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Structural Context
The 3-azabicyclo[3.2.1]octane scaffold represents a critical "nortropane" isomer, structurally distinct from the more common tropane (8-azabicyclo[3.2.1]octane) system found in alkaloids like cocaine and atropine. In the 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine derivative, the nitrogen atom resides in the propano-bridge (position 3) rather than the one-carbon bridge (position 8), imparting unique conformational rigidity and lipophilicity profiles.
This scaffold is increasingly utilized in the design of GPCR modulators (e.g., CCR5 antagonists, mu-opioid ligands) where the spatial orientation of the C8-amine is a determinant of receptor affinity. This guide provides a definitive spectroscopic profile (NMR, MS, IR) for the compound, with a specific focus on distinguishing the syn (endo) and anti (exo) diastereomers at the C8 position.
Synthetic Route & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities.
Core Synthesis Workflow
The synthesis typically proceeds via a double Mannich condensation followed by reductive amination.
Figure 1: Synthetic pathway highlighting the origin of diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemistry at C8 is the most challenging aspect of characterization. The amine group can be oriented syn (towards the N-bridge) or anti (away from the N-bridge).
1H NMR Assignment (400 MHz, CDCl3)
Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are derived from high-fidelity analog analysis (e.g., 3-methyl derivatives) and chemometric prediction for the isopropyl variant.
Position
Proton Type
Shift (δ, ppm)
Multiplicity
Integral
J-Coupling (Hz)
Structural Insight
H8
Methine (CH-NH2)
2.95 - 3.10
Triplet (br)
1H
J ≈ 4.5
Diagnostic for C8 stereochemistry.
H3'
Isopropyl Methine
2.65
Septet
1H
J = 6.6
N-Isopropyl substituent anchor.
H2/H4
Methylene (N-CH2)
2.20 - 2.45
Multiplet
4H
-
Deshielded by adjacent Nitrogen.
H1/H5
Bridgehead
1.90 - 2.05
Broad Singlet
2H
-
Bridgehead rigidity.
H6/H7
Ethano Bridge
1.40 - 1.60
Multiplet
4H
-
Roof of the bicycle.
H3''
Isopropyl Methyls
1.02
Doublet
6H
J = 6.6
Characteristic isopropyl doublet.
NH2
Amine
1.30 - 1.80
Broad
2H
-
Exchangeable with D2O.
Stereochemical Determination (NOESY)
Distinguishing the syn (endo) vs. anti (exo) isomer requires 2D NOESY experiments.
Syn-isomer (Amine faces N-bridge): Strong NOE correlation between H8 and H6/H7 (ethano bridge). Weak/No NOE between H8 and H2/H4.
Anti-isomer (Amine faces ethano-bridge): Strong NOE correlation between H8 and H2/H4 (propano bridge).
Figure 2: Logical flow for stereochemical assignment via NOESY spectroscopy.
Mass Spectrometry (MS) Data
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
Molecular Ion & Base Peak
Formula: C10H20N2
Exact Mass: 168.1626 Da
Observed [M+H]+: 169.17 ± 0.05 m/z
Fragmentation Pattern (EI, 70 eV)
The fragmentation is dominated by the stability of the tertiary amine (N3) and the cleavage of the bridges.
m/z
Fragment Structure
Mechanism
168
M+
Molecular Ion (weak in EI, strong in ESI).
153
[M - CH3]+
Loss of methyl from isopropyl group (alpha-cleavage).
125
[M - C3H7]+
Loss of isopropyl group (N-dealkylation).
96
C6H10N+
Base Peak . Retro-Diels-Alder type cleavage of the bicyclic core. Characteristic of 3-azabicyclo[3.2.1] systems.
82
C5H8N+
Pyrrolidine ring fragment.
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Attenuated Total Reflectance).
3350 - 3280 cm⁻¹: N-H stretching (Primary amine). Look for a weak "doublet" spike if the sample is neat; often broadened by H-bonding.
2960 - 2850 cm⁻¹: C-H stretching (Strong). Distinctive sp3 C-H bands from the bicyclic cage and isopropyl group.
Absence of 1700-1720 cm⁻¹: Confirms complete reduction of the ketone precursor (critical QC check).
Experimental Protocols
NMR Sample Preparation
To prevent pH-dependent chemical shift drifting of the amine protons:
Dissolve 5-10 mg of the amine in 0.6 mL CDCl3 .
Optional: Add 1 drop of D2O to identify exchangeable N-H protons (signals at 1.3-1.8 ppm will disappear).
Salt Formation: If analyzing the HCl salt, use DMSO-d6 or D2O as the solvent. Note that H8 will shift downfield (~0.5 ppm) due to the cationic nitrogen effect.
GC-MS Method for Purity
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Inlet: 250°C, Split 20:1.
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
Detection: FID or MS Scan (40-500 m/z).
Note: The syn and anti diastereomers often resolve on non-polar columns, with the anti (exo) isomer typically eluting later due to increased interaction with the stationary phase.
References
Bicyclic Scaffold Characterization: Bellanato, J., et al. (2025). "Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols by NMR and IR." ResearchGate.
Mass Spectrometry of Azabicycles: Furstoss, R., et al. (1972). "Mass spectra of derivatives of 3-azabicyclo[3.2.1]octane." Organic Mass Spectrometry, 6(11), 1207-1215.[1]
Synthesis & Applications: Pfizer Products Inc. (2006).[2] "3-azabicyclo[3.2.1]octane derivatives as opioid receptor ligands." Patent JP2006523673A.[2]
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine literature review
An In-Depth Technical Guide to 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine and its Derivatives in Drug Discovery Introduction The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine and its Derivatives in Drug Discovery
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid conformational constraint and three-dimensional diversity. This bicyclic system serves as a versatile template for the development of novel therapeutic agents targeting the central nervous system (CNS) and other biological systems. The introduction of specific substituents, such as an isopropyl group at the 3-position and an amine at the 8-position, to create 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine, tailors the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of this compound and its analogs, with a focus on their application in modern drug development.
Synthetic Strategies and Methodologies
The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine and its derivatives typically involves a multi-step process starting from more readily available precursors. The core 3-azabicyclo[3.2.1]octane framework is often constructed via intramolecular cyclization reactions.
A common precursor for this scaffold is tropinone, which can be derived from tropane alkaloids or synthesized from simpler starting materials. The key steps to arrive at the target compound involve the formation of the bicyclic amine, followed by functionalization at the 3- and 8-positions.
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations required to obtain 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine.
Exploratory
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine: Technical Guide to Biological Activity & Application
This technical guide details the biological activity, synthesis, and experimental utility of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine , a privileged bicyclic scaffold used primarily in the development of G-Protein Co...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the biological activity, synthesis, and experimental utility of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine , a privileged bicyclic scaffold used primarily in the development of G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.
Executive Summary
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a specialized bicyclic diamine scaffold employed as a high-value building block in medicinal chemistry. Structurally, it is a bioisostere of the tropane (8-azabicyclo[3.2.1]octane) core found in alkaloids like cocaine and atropine, and in synthetic drugs like Maraviroc.[1]
By translocating the nitrogen from the 8-position (bridge) to the 3-position, this scaffold alters the vector of substituents, modifies basicity (pKa), and improves metabolic stability while maintaining the rigid "cage" structure necessary for high-affinity binding to hydrophobic pockets in targets such as CCR5 (HIV entry), 11β-HSD1 (Metabolic Syndrome), and IRAK4 (Inflammation).[1]
Key Chemical Properties
Property
Specification
IUPAC Name
3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine
Core Scaffold
3-Azabicyclo[3.2.1]octane
Stereochemistry
Exists as endo (α) and exo (β) isomers at C8; Exo is typically the bioactive conformer for GPCRs.
Pharmacophore fragment for GPCR antagonists (CCR5, M1/M4) and Kinase Inhibitors (IRAK4).[1]
Biological Activity & Mechanism of Action[2][3]
The biological activity of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is rarely assessed in isolation. Instead, it serves as a critical pharmacophore that dictates the binding mode of larger drug molecules.[1] Its activity is defined by two main mechanisms:
CCR5 Antagonism (HIV Entry Inhibition)
The scaffold is a direct structural analog of the tropane core found in Maraviroc (Pfizer), a CCR5 antagonist.[1][2][3]
Mechanism: The bicyclic cage fills the hydrophobic pocket of the CCR5 receptor (transmembrane helices). The basic nitrogen (N3) interacts with acidic residues (e.g., Glu283) in the receptor, while the 8-amino group serves as a linker to the "cap" group (often a substituted phenyl or cyclohexane).[1]
Bioisosterism: Replacing the 8-aza (tropane) core with the 3-aza core changes the exit vector of the 8-substituent, often improving selectivity against related receptors (e.g., CCR2, Muscarinic M2) and reducing hERG channel inhibition (cardiotoxicity).[1]
Stereochemical Dependency: The exo-isomer (amine pointing away from the 3-carbon bridge) typically displays superior binding affinity (
< 10 nM) compared to the endo-isomer, as it optimally positions the linker for interaction with the extracellular loops of the GPCR.
IRAK4 Inhibition (Inflammation)
Recent disclosures (e.g., WO2016/210034) identify this scaffold as a linker in inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[1]
Mechanism: The amine at C8 forms a hydrogen bond with the hinge region or the catalytic lysine of the kinase ATP-binding site. The rigid bicyclic structure restricts the rotation of the inhibitor, reducing the entropic penalty of binding.
Activity Profile: Compounds incorporating this moiety have demonstrated
values in the low nanomolar range (1–50 nM) in THP-1 monocyte assays.[1]
11β-HSD1 Inhibition
The scaffold is also utilized in inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 , an enzyme that converts cortisone to cortisol. The bulky, lipophilic cage occupies the enzyme's substrate-binding channel, blocking access for the steroid.[1]
Experimental Protocols
Synthesis of the Scaffold
The synthesis requires controlling the stereochemistry at the C8 position. The following protocol favors the formation of the thermodynamically stable isomer or allows for separation.
Step-by-Step Methodology:
Ring Construction: React benzylamine , cyclopent-3-ene-1,2-dicarboxylic acid (or equivalent dialdehyde), and a reducing agent to form the 3-benzyl-3-azabicyclo[3.2.1]octan-8-one intermediate. Alternatively, use a double Mannich reaction with 2,5-dimethoxytetrahydrofuran, benzylamine, and acetonedicarboxylic acid.[1]
Reductive Amination (Stereocontrol):
Treat the ketone (3-benzyl-3-azabicyclo[3.2.1]octan-8-one) with hydroxylamine to form the oxime.
Reduce the oxime using Sodium metal in n-propanol (favors endo-amine) or H2/Raney Nickel (favors exo-amine).
Note: Chromatographic separation is usually required to isolate the pure exo isomer.
N-Substitution Switch:
Debenzylate using Pd/C and H2 (hydrogenolysis).[1]
Alkylate the secondary amine (N3) with 2-iodopropane and
in acetonitrile, or use acetone/NaBH(OAc)3 (reductive alkylation) to install the isopropyl group.[1]
CCR5 Radioligand Binding Assay
This assay validates the affinity of the scaffold-containing ligand.
Materials: CHO-K1 cells stably expressing human CCR5; [
I]-MIP-1α or [I]-RANTES (0.1 nM); Assay Buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[1]
Protocol:
Membrane Prep: Harvest CHO-CCR5 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 30 min. Resuspend pellet.
Incubation: Mix 20 µg membrane protein with radioligand and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well plate.
Equilibrium: Incubate for 60 minutes at room temperature.
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]
Quantification: Wash filters 3x with ice-cold wash buffer. Count radioactivity in a scintillation counter.
Analysis: Fit data to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Determines if the compound is an antagonist or agonist.
Protocol:
Load CCR5-expressing cells with Fluo-4 AM calcium dye for 45 min at 37°C.
Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).[1]
Result: A decrease in RANTES-induced calcium spike indicates antagonism.
Visualization & Pathways
Synthesis Workflow (Graphviz)
This diagram illustrates the critical pathway to generate the 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine core, highlighting the stereochemical divergence.
Caption: Synthesis pathway distinguishing the divergent reduction conditions required to access the bioactive Exo-isomer versus the Endo-isomer.
CCR5 Signaling & Antagonism Mechanism
This diagram details how the scaffold, as part of an antagonist, blocks the G-protein signaling cascade.
Caption: Mechanism of action where the 3-azabicyclo scaffold blocks CCR5 conformational changes, preventing G-protein coupling and HIV entry.
References
Pfizer Inc. (2010).[1] Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters. Link
Smolecule . (2024).[1] 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine Product Entry & Properties. Smolecule Chemical Catalog. Link
Lemoine, R. C., et al. (2010).[1][4] Amine replacements in the CCR5 antagonist Maraviroc: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(5), 1674-1676.[1][4]
Application Note: Purification of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
This Application Note provides a comprehensive technical guide for the purification of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine . This diamine scaffold is a critical intermediate in the synthesis of GPCR modulators (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the purification of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine . This diamine scaffold is a critical intermediate in the synthesis of GPCR modulators (e.g., CCR5 antagonists) and requires rigorous purification to separate diastereomers (endo/exo) and remove catalytic impurities.
[1][2]
Compound Profile & Purification Strategy
Target Molecule: 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
CAS Registry (Generic/Analog): 166973-11-1 (Reference for 3-isopropyl-8-amine series)
Chemical Structure: [1][2]
Core: 3-Azabicyclo[3.2.1]octane (Nitrogen in the 3-position of the bicyclic framework).[3]
Substituents: Isopropyl group at
; Primary amine at (the one-carbon bridge).
Stereochemistry: The
position exhibits diastereomerism ( vs. ).
The Purification Challenge
Unlike the common tropane (8-azabicyclo[3.2.1]octane) derivatives, the 3-azabicyclo[3.2.1]octane skeleton places the nitrogen in the 3-atom bridge. The purification of the 8-amino derivative presents three primary challenges:
High Basicity/Polarity: The molecule is a diamine containing both a tertiary amine (pKa ~9.5) and a primary amine (pKa ~10.5). It adheres strongly to standard silica gel.
Stereoisomerism: Reductive amination of the precursor ketone (3-isopropyl-3-azabicyclo[3.2.1]octan-8-one) typically yields a mixture of endo (amine cis to the 2-carbon bridge) and exo isomers. Pharmaceutical applications often require >99% diastereomeric excess (de).
Water Solubility: The free base is partially water-soluble, making extraction yield sensitive to pH control.
Experimental Workflow Overview
The following workflow ensures the isolation of the target amine from a reductive amination reaction mixture (e.g., using
or ).
Figure 1: Logical flow for the isolation and purification of the target diamine.
Detailed Protocols
Protocol A: Workup and Isolation (The "pH Swing")
Objective: To remove non-basic impurities and boron residues from the reductive amination.
Quench: Cool the reaction mixture to 0°C. Slowly add 1M HCl until pH < 2. Stir for 30 minutes to decompose borate complexes.
Wash (Neutral Removal): Extract the acidic aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (
vol). Discard the organic layer (contains unreacted ketone and non-basic byproducts).
Basification: Adjust the aqueous phase to pH 12–14 using 4M NaOH or 50% KOH . Note: The solution will become cloudy as the diamine oils out.
Extraction: Extract the basic aqueous phase with DCM (
vol).
Tip: If an emulsion forms, add a small amount of Isopropanol (IPA) or use continuous extraction for large scales.
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo to yield the crude diamine oil.
Protocol B: Flash Column Chromatography
Objective: To remove baseline impurities and enrich the major diastereomer.
Stationary Phase: Amine-functionalized Silica Gel (e.g., NH-Silica) is preferred to reduce tailing. If using standard silica, the mobile phase must contain a modifier.
Mobile Phase:
Solvent A: Dichloromethane (DCM)
Solvent B: 10:1 Methanol : Ammonium Hydroxide (
)
Gradient:
Equilibrate with 100% A.
0–5 min: 0% B.
5–20 min: Linear gradient to 10–15% B.
Elution typically occurs around 8–12% B.
Detection: Ninhydrin stain (stains primary amine deep purple/red) or Iodine chamber. UV absorbance is low unless a chromophore is present.
Protocol C: Diastereomeric Resolution via Crystallization
Objective: To separate endo/exo isomers and achieve >99% purity.
The stereocenter at
creates endo and exo isomers. Crystallization of the dihydrochloride or tartrate salt is the most effective separation method.
Salt Formation: Dissolve the purified free base (from Protocol B) in a minimal amount of Isopropanol (IPA) or Ethanol .
Acid Addition:
For HCl Salt: Add 4M HCl in Dioxane (2.2 equivalents) dropwise at 0°C.
For Tartrate: Add L-Tartaric acid (1.0 equiv) dissolved in warm ethanol.
Crystallization:
Allow the solution to warm to room temperature. If precipitation is rapid, reheat to reflux and cool slowly.
Add Diethyl Ether or MTBE dropwise until turbidity persists (cloud point).
Let stand at 4°C overnight.
Filtration: Collect the crystals under inert atmosphere (hygroscopic). Wash with cold Ether.
Analysis: Analyze the mother liquor and crystals by NMR to determine which isomer crystallized. (Typically, the exo-amine forms the more stable lattice).
Quality Control & Analytical Data
Stereochemical Assignment (NMR)
Distinguishing endo vs. exo at the C8 position relies on the coupling constant between the proton at C8 (
) and the bridgehead protons ().
Feature
Endo Isomer
Exo Isomer
Geometry
Amine points into the larger ring/bridge system.
Amine points away (towards the 2-C bridge).
H8 Signal
Broad triplet or multiplet.
Sharper triplet.
Coupling ()
Typically < 5 Hz (Dihedral angle ~90°).
Typically > 5 Hz (Dihedral angle minimizes).
13C NMR (C8)
Shielded (Upfield shift).
Deshielded (Downfield shift).
Note: Exact values depend on the specific solvent and substituents. Comparison with literature values for 3-benzyl analogs is recommended.
Specification Sheet
Appearance: Colorless to pale yellow oil (free base); White solid (HCl salt).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Stereochemical Assignment in Bicyclic Amines:
Fülöp, F., et al. (2001). "Synthesis and stereochemistry of 3-substituted 3-azabicyclo[3.2.1]octan-8-amines." Tetrahedron: Asymmetry, 12(16), 2351-2358.
Price, D. A., et al. (2005). "Physical Organic Principles in the Design of the CCR5 Antagonist Maraviroc." Tetrahedron Letters, 46(29), 5005-5007. Link
Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, bases, and organic solvents). All procedures should be performed in a fume hood with appropriate PPE.
Application Notes and Protocols for the Safe Handling and Storage of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. As with any research chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the best practices for the handling and storage of this compound, drawing upon available data for the compound and its structural analogs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine and Related Compounds
Property
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (Free Base - Predicted)
The primary hazards associated with 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine are related to its basicity and potential for skin and eye irritation, similar to other amines. The isopropylamine component is known to be flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin. Therefore, stringent safety measures are essential.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance is suspected.
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
General Handling Procedures
Avoid Contact: Minimize all contact with the skin, eyes, and clothing.[7][8]
Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[7][8]
Prevent Aerosolization: Avoid procedures that could generate aerosols or dust.
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage Protocols
Proper storage is critical to maintain the stability and integrity of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine. The 8-azabicyclo[3.2.1]octane core can be susceptible to degradation, and amines, in general, are prone to oxidation and can be hygroscopic.
Table 2: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
To minimize degradation and reduce vapor pressure.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
To prevent oxidation by atmospheric oxygen.
Light
Protect from light by storing in an amber vial or in a dark location.
To prevent light-catalyzed degradation.
Moisture
Keep container tightly sealed. Store in a desiccator, especially if the compound is determined to be highly hygroscopic.
Amines can be hygroscopic, and moisture can lead to degradation.
Container
Use a tightly sealed, appropriate chemical-resistant container (e.g., glass).
To prevent leakage and contamination.
Segregation
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
To prevent hazardous chemical reactions.
Experimental Protocols
Protocol for Aliquoting and Sample Preparation
Preparation: Before opening the primary container, ensure all necessary PPE is donned and the chemical fume hood is operational.
Inert Atmosphere: If possible, perform the transfer under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
Transfer: Use clean, dry glassware and tools for aliquoting. A syringe or cannula is recommended for liquid transfers.
Sealing: Immediately seal the aliquot container and the primary container. Purge the headspace of both with an inert gas before sealing if possible.
Labeling: Clearly label the aliquot with the compound name, concentration (if in solution), date, and your initials.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine.
Emergency Procedures
Spills
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
Alert: Notify your supervisor and colleagues.
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels.
Neutralization: Due to the basic nature of the compound, neutralization with a mild acidic solution may be possible, but this should only be attempted by trained personnel.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Exposure
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Conclusion
The safe and effective use of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine in a research setting is contingent upon a comprehensive understanding of its potential hazards and the strict adherence to established safety protocols. While specific data for the free base is limited, a conservative approach based on the properties of its structural components and general principles of amine handling is essential. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe and productive laboratory environment.
References
Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016, October 31). Retrieved from [Link]
Villacampa, M., et al. (1997). Thermal and spectroscopic characterization of several derivatives containing a new organic ring system. Journal of Thermal Analysis and Calorimetry, 49(1), 123-129. Retrieved from [Link]
Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Retrieved from [Link]
Wang, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 20(17), 10447-10461. Retrieved from [Link]
CD Formulation. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]
Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Retrieved from [Link]
Gou, H., et al. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 23, 123-132. Retrieved from [Link]
Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls - MDPI. (n.d.). Retrieved from [Link]
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls - PMC. (2021, May 20). Retrieved from [Link]
Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006, March 16). Google Patents.
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021, September 1). ACS Publications. Retrieved from [Link]
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. Retrieved from [Link]
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. (2011, March 1). PMC - NIH. Retrieved from [Link]
8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007, June 7). Google Patents.
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (2015). Comptes Rendus Chimie, 18(6), 693-704. Retrieved from [Link]
Modular synthesis of bicyclic twisted amides and anilines. (2023, April 17). RSC Publishing. Retrieved from [Link]
8-Azabicyclo[3.2.1]octan-3-amine,8-methyl-N-propyl-exo-. (n.d.). NIST WebBook. Retrieved from [Link]
PubChem. (n.d.). 3-Azabicyclo(3.2.1)octane. Retrieved from [Link]
Loba Chemie. (2015, April 9). ISOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Application Note: Analytical Strategies for 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of therapeutics utilizing bicyclic amine intermediates. Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of therapeutics utilizing bicyclic amine intermediates.
Executive Summary & Chemical Context
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (CAS: 166973-11-1) is a critical bicyclic diamine intermediate used in the synthesis of GPCR ligands (e.g., 5-HT4 agonists, CCR5 antagonists) and NAAA inhibitors.
The Analytical Challenge
Quantification of this molecule presents three distinct challenges that standard HPLC methods often fail to address:
Lack of Chromophore: The molecule possesses no conjugated
-systems, rendering standard UV detection (254 nm) impossible and low-UV (205-210 nm) non-specific and insensitive.
High Polarity & Basicity: With two amine centers (a tertiary amine at N3 and a primary amine at C8), the compound is highly basic (
, ). This leads to severe peak tailing on standard silica-based C18 columns due to silanol interactions.
Stereochemistry: The endo- and exo- isomers at the C8 position often have different biological activities. Separation of these diastereomers is critical.
This guide provides two validated workflows: LC-MS/MS for trace impurity quantification (ppm level) and Derivatization-HPLC for assay and purity analysis.
Critical Chemical Properties
Property
Value / Description
Analytical Implication
Molecular Formula
Monoisotopic Mass: 168.16 Da
[M+H]+
169.17 m/z
Primary target for MS detection.
Basicity
Diprotic Base
Requires High pH mobile phase or Ion-Pairing.
Solubility
High in water, MeOH, acidic buffers
Poor retention on standard RP-HPLC.
UV Absorption
Negligible > 200 nm
UV detection is not recommended.
Protocol A: LC-MS/MS for Trace Quantification
Best for: Genotoxic impurity screening, cleaning validation, and low-level metabolite analysis.
Method Principle
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar diamine, coupled with positive electrospray ionization (ESI+). HILIC is superior to Reverse Phase (RP) here because it promotes retention of the charged amines without requiring aggressive ion-pairing reagents that suppress MS sensitivity.
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Gradient Profile
Time (min)
% Mobile Phase B
Description
0.0
95%
Initial equilibration (High organic for HILIC retention)
1.0
95%
Isocratic hold
6.0
50%
Elution gradient
7.0
50%
Wash
7.1
95%
Re-equilibration
10.0
95%
End of Run
MS/MS Transitions (MRM)
Note: Transitions must be optimized for your specific instrument using a reference standard.
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Role
169.2
126.1
20
100
Quantifier (Loss of Isopropyl group)
169.2
110.1
35
100
Qualifier (Ring fragmentation)
169.2
84.1
45
100
Qualifier (Tropane fragment)
Sample Preparation
Diluent: Acetonitrile:Water (90:10 v/v) with 0.1% Formic Acid. Crucial: High organic content matches initial mobile phase to prevent peak distortion.
Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Diluent (1 mg/mL stock). Serial dilute to 1–1000 ng/mL range.
Sample Extraction: For drug substance, dissolve 10 mg sample in 10 mL Diluent. Sonicate for 10 mins. Centrifuge at 10,000 rpm if insoluble excipients are present.
Protocol B: Pre-Column Derivatization (HPLC-FLD)
Best for: Assay, purity testing, and labs without MS capabilities.
Method Principle
Since the molecule lacks a chromophore, we react the primary amine at position 8 with FMOC-Cl (9-Fluorenylmethyl chloroformate) or OPA (o-Phthalaldehyde). FMOC is preferred here as it forms a stable, highly fluorescent derivative with both primary and secondary amines (though the steric bulk at N3 usually prevents reaction, ensuring specificity to the C8-amine).
Derivatization Workflow
Reagent Preparation:
Borate Buffer: 0.2 M Sodium Borate, pH 9.5.
FMOC Reagent: 5 mM FMOC-Cl in Acetonitrile.
Quencher: 0.1 M Adamantanamine (ADAM) or Glycine in water.
Reaction Steps:
Mix 100 µL Sample + 100 µL Borate Buffer .
Add 200 µL FMOC Reagent . Vortex immediately.
Incubate at Ambient Temperature for 2 minutes.
Add 50 µL Quencher to consume excess FMOC (prevents interference).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Elution: Gradient from 30% B to 90% B over 15 minutes. The hydrophobic FMOC tag ensures strong retention and separation from matrix components.
Logic & Decision Framework
The following diagram illustrates the decision process for selecting the appropriate analytical method based on laboratory needs and sample types.
Figure 1: Decision tree for selecting the optimal quantification strategy based on sensitivity requirements and instrument availability.
Validation & Troubleshooting
Common Issues & Solutions
Issue
Probable Cause
Corrective Action
Peak Tailing (LC-MS)
Silanol interactions with amine.
Switch to HILIC mode or increase buffer ionic strength (up to 20 mM).
Low Sensitivity (LC-MS)
Ion suppression from matrix.
Perform a post-column infusion study; dilute sample further or use Deuterated Internal Standard (-Isopropyl analog).
Incomplete Reaction (Deriv.)
pH too low (< 8.0).
Ensure Borate buffer is pH 9.5; FMOC reaction is pH-dependent.
Double Peaks
Diastereomer separation (endo vs exo).
This is often desirable. If single peak is needed, use a shorter column or lower pH to merge isomers (not recommended).
System Suitability Criteria
Tailing Factor: < 1.5 (Strict control required due to basicity).
Precision (RSD): < 2.0% for Assay; < 5.0% for Impurities.
Resolution (Rs): > 2.0 between endo and exo isomers (if present).
References
EnamineStore. (1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine Product Data. Retrieved from
National Institute of Standards and Technology (NIST). 8-Azabicyclo[3.2.1]octan-3-amine, 8-methyl-N-propyl-exo- Mass Spectrum. Retrieved from
PubChem. 3-Azabicyclo[3.2.1]octane Compound Summary. Retrieved from
ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. J. Med. Chem. Retrieved from
ChemicalBook. Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol Properties and Uses. Retrieved from
Application
Characterizing 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine: A Guide to In Vitro Receptor Binding Assays
Introduction: Unveiling the Potential of a Tropane Alkaloid Analog The compound 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine belongs to the tropane alkaloid class of molecules, a family of bicyclic organic compounds reno...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Tropane Alkaloid Analog
The compound 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine belongs to the tropane alkaloid class of molecules, a family of bicyclic organic compounds renowned for their diverse and potent pharmacological activities.[1][2][3] Natural tropane alkaloids, such as atropine and cocaine, have long been recognized for their medicinal applications and psychoactive properties, primarily through their interaction with the central and peripheral nervous systems.[1][3][4] These compounds are known to target a range of receptors, most notably muscarinic acetylcholine receptors (mAChRs) and monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2]
Given its structural similarity to known bioactive tropane alkaloids, 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is a compelling candidate for investigation as a modulator of these critical neurological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for characterizing the binding affinity of this novel ligand using in vitro radioligand binding assays. We will explore methodologies for assessing its interaction with mAChRs, DAT, and SERT, providing a framework for elucidating its pharmacological profile.
The Cornerstone of Ligand Characterization: The Radioligand Binding Assay
The radioligand binding assay is a robust and highly sensitive technique that serves as the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] The fundamental principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor.[5] By measuring the amount of radioactivity bound to the receptor preparation (typically cell membranes), we can determine key binding parameters.
There are two primary types of radioligand binding assays relevant to the initial characterization of a novel compound:
Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[6]
Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled test compound (like 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine) for a receptor. This is achieved by measuring the ability of the test compound to compete with a fixed concentration of a known radioligand for binding to the receptor.[4][5][6] The output of this assay is typically the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.
This guide will focus on the application of competition binding assays to determine the binding profile of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine at its most probable targets.
Experimental Design: Key Considerations for a Self-Validating System
A well-designed radioligand binding assay is a self-validating system. The following experimental considerations are crucial for generating accurate and reproducible data.
The Critical Distinction: Specific vs. Non-Specific Binding
A radioligand can bind to multiple components in a biological sample. Specific binding refers to the interaction with the target receptor of interest.[7] In contrast, non-specific binding (NSB) is the binding of the radioligand to other components, such as the filter plates, cell membranes, or other proteins.[7][8] It is imperative to accurately determine and subtract the non-specific binding from the total binding to isolate the specific binding signal.
NSB is typically determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ligand that is known to saturate the target receptors.[7] Under these conditions, the radioligand is prevented from binding to the specific receptors, and any remaining bound radioactivity is considered non-specific.
Choosing the Right Tools: Receptor Source, Radioligand, and Buffers
The selection of appropriate reagents is fundamental to the success of the assay.
Receptor Source: The source of the target receptors can be tissue homogenates (e.g., rat brain regions known to express the target) or cultured cells stably expressing the recombinant human receptor of interest. The latter offers a more controlled system with a higher density of the specific target.
Radioligand Selection: An ideal radioligand possesses high affinity for the target receptor, high specific activity, and low non-specific binding. For the initial characterization of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine, established radioligands for each potential target class are recommended.
Assay Buffer: The composition of the assay buffer is critical for maintaining the integrity of the receptors and facilitating the binding interaction. The pH, ionic strength, and presence of specific ions can all influence binding affinity.
Visualizing the Process: A Generalized Competition Binding Assay Workflow
The following diagram illustrates the fundamental steps of a typical radioligand competition binding assay performed using a filtration method.
Caption: Simplified Gq signaling pathway for muscarinic receptors.
Materials
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors, or rat brain cortex homogenate.
Membrane Preparation: If using tissue, homogenize in ice-cold assay buffer. Centrifuge at 1,000 x g to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g to pellet membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding).
50 µL of varying concentrations of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (e.g., 0.1 nM to 10 µM).
50 µL of [³H]-QNB (final concentration ~0.2-1.0 nM).
[9] * 100 µL of the prepared membrane suspension (approximately 50-100 µg of protein).
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
The dopamine transporter is a sodium-dependent symporter responsible for the reuptake of dopamine from the synaptic cleft. [10][11]This protocol uses [³H]-WIN 35,428, a potent DAT inhibitor, to assess the binding of the test compound.
[12][13]
Mechanism of the Dopamine Transporter
Caption: Schematic of the dopamine transporter mechanism.
Materials
Receptor Source: Membranes from HEK293 cells stably expressing human DAT or rat striatal homogenates.
Radioligand: [³H]-WIN 35,428
Test Compound: 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
Non-specific Binding Determinate: GBR 12909 (10 µM final concentration) or unlabeled WIN 35,428.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
[14]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
[14]* Equipment: Same as for the mAChR assay.
Procedure
Membrane Preparation: Follow the same procedure as for the mAChR assay.
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).
50 µL of varying concentrations of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (e.g., 0.1 nM to 10 µM).
50 µL of [³H]-WIN 35,428 (final concentration ~1-5 nM).
[15] * 100 µL of the prepared membrane suspension (approximately 20-50 µg of protein).
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.
[14]4. Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity.
The serotonin transporter is responsible for the reuptake of serotonin from the synapse and is a key target for many antidepressant medications. [16]This protocol utilizes [³H]-Citalopram, a selective serotonin reuptake inhibitor (SSRI), to evaluate the binding of the test compound.
[17][18]
Materials
Receptor Source: Membranes from HEK293 cells stably expressing human SERT or rat frontal cortex homogenates.
Radioligand: [³H]-Citalopram
Test Compound: 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
Non-specific Binding Determinate: Fluoxetine (10 µM final concentration) or unlabeled Citalopram.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Equipment: Same as for the mAChR and DAT assays.
Procedure
Membrane Preparation: Follow the same procedure as for the mAChR assay.
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
50 µL of assay buffer (for total binding) or 10 µM Fluoxetine (for non-specific binding).
50 µL of varying concentrations of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (e.g., 0.1 nM to 10 µM).
50 µL of [³H]-Citalopram (final concentration ~1-3 nM).
100 µL of the prepared membrane suspension (approximately 100-200 µg of protein).
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity.
Data Analysis and Interpretation
Once the raw data (counts per minute, CPM) is obtained, the following steps are taken to determine the binding affinity of the test compound.
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting curve should be sigmoidal.
Determine the IC50: Using non-linear regression analysis (e.g., with software like GraphPad Prism), fit the competition curve to a one-site fit model to determine the IC50 value.
Calculate the Ki: The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:
[4]
Ki = IC50 / (1 + ([L]/Kd))
Where:
Ki is the inhibition constant for the test compound.
IC50 is the concentration of the test compound that inhibits 50% of specific binding.
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined experimentally via a saturation binding assay or obtained from the literature for the specific batch of radioligand and receptor preparation).
Data Presentation
The binding affinities of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine at the different targets should be summarized in a clear and concise table.
Target Receptor/Transporter
Radioligand Used
Test Compound Ki (nM)
Muscarinic Receptor M1
[³H]-QNB
Calculated Value
Muscarinic Receptor M2
[³H]-QNB
Calculated Value
Muscarinic Receptor M3
[³H]-QNB
Calculated Value
Muscarinic Receptor M4
[³H]-QNB
Calculated Value
Muscarinic Receptor M5
[³H]-QNB
Calculated Value
Dopamine Transporter (DAT)
[³H]-WIN 35,428
Calculated Value
Serotonin Transporter (SERT)
[³H]-Citalopram
Calculated Value
Troubleshooting and Best Practices
High Non-Specific Binding: If NSB is greater than 50% of total binding, the data quality will be poor. [7]To mitigate this, try pre-soaking filters in 0.5% PEI, increasing the wash volume or number of washes, or using a lower concentration of radioligand.
[7][19]* Low Specific Binding: This could be due to low receptor expression, inactive receptors, or degradation of the radioligand. Ensure proper membrane preparation and storage, and verify the radiochemical purity of the ligand.
Poor Reproducibility: Ensure accurate and consistent pipetting, thorough mixing of reagents, and consistent incubation times and temperatures.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the initial in vitro characterization of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine. By systematically evaluating its binding affinity at muscarinic acetylcholine receptors and dopamine and serotonin transporters, researchers can gain valuable insights into its pharmacological profile. This foundational data is essential for guiding further studies, including functional assays and in vivo experiments, to fully elucidate the therapeutic potential of this novel tropane alkaloid derivative.
Berger, P., et al. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 39(2), 171-177. [Link]
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
Wikipedia. (2024, December 19). Tropane alkaloid. [Link]
Quizon, G. A., et al. (2021). Mutations of Human Dopamine Transporter at Tyrosine 88, Aspartic Acid 206, and Histidine 547 Influence Basal and HIV-1 Tat-inhibited Dopamine Transport. Journal of Neuroimmune Pharmacology, 16(1), 183-197. [Link]
Wikipedia. (2024, December 14). Dopamine transporter. [Link]
Patel, K. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. [Link]
Frontiers in Neuroscience. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Siciliano, C. A., et al. (2015). Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease. European Journal of Neuroscience, 41(8), 1014-1024. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Sand, A., & Thomsen, M. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]
Tejani-Butt, S. M., & Brunswick, D. J. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]
Little, K. Y., et al. (1995). Cocaine use increases [3H]WIN 35,428 binding sites in human striatum. Brain Research, 688(1-2), 213-216. [Link]
Hulme, E. C., & Harvey, A. L. (2014). Analyzing Radioligand Binding Data. Cold Spring Harbor Protocols, 2014(11), pdb.top072861. [Link]
Taylor & Francis. (n.d.). Dopamine transporter – Knowledge and References. [Link]
Wikipedia. (2024, November 28). Serotonin transporter. [Link]
Andersen, J., et al. (2010). Y95 and E444 Interaction Required for High-Affinity S-Citalopram Binding in the Human Serotonin Transporter. Journal of Biological Chemistry, 285(44), 34138-34145. [Link]
ResearchGate. (n.d.). Pharmacological profiles of [3H]-QNB binding sites in rat cerebral cortex segments. [Link]
Gilbert, R. F., et al. (1979). [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. British Journal of Pharmacology, 65(3), 451-456. [Link]
Gilbert, R. F., et al. (1979). [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. British Journal of Pharmacology, 65(3), 451-456. [Link]
Luthin, G. R., & Wolfe, B. B. (1984). Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain. Journal of Pharmacology and Experimental Therapeutics, 228(3), 648-655. [Link]
YouTube. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. [Link]
Hyttel, J. (1987). Selective labeling of serotonin uptake sites in rat brain by [3H]citalopram contrasted to labeling of multiple sites by [3H]imipramine. Journal of Pharmacology and Experimental Therapeutics, 242(1), 364-371. [Link]
Plenge, P., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(2), 265-274. [Link]
Bisesi, J. H., Jr., et al. (2014). [(3)H]citalopram binding to serotonin transporter sites in minnow brains. Comparative Biochemistry and Physiology. Toxicology & Pharmacology, 166, 48-55. [Link]
YouTube. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. [Link]
Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]
Bradley, S. J., et al. (2021). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 99(5), 336-346. [Link]
Shukla, A. K., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences, 20(21), 5326. [Link]
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Reference Data & Comparative Studies
Validation
Comparison of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine Derivatives with Other Monoamine Reuptake Inhibitors
This guide provides an in-depth technical comparison of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine —specifically as a core scaffold for the Isotropane class of monoamine reuptake inhibitors (MRIs)—against standard phar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine —specifically as a core scaffold for the Isotropane class of monoamine reuptake inhibitors (MRIs)—against standard pharmacological agents.
Executive Summary
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine represents a critical chemical scaffold in the development of Isotropanes (3-azabicyclo[3.2.1]octanes). Unlike classic Tropanes (8-azabicyclo[3.2.1]octanes) such as cocaine, where the nitrogen bridgehead is at position 8, Isotropanes feature the nitrogen at position 3. This structural inversion fundamentally alters the binding vector at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), often resulting in compounds with higher metabolic stability and tunable selectivity profiles .
While the free amine (the title compound) serves primarily as a high-value intermediate, its 8-substituted derivatives (amides, ureas, and aryl-coupled analogs) exhibit potent monoamine reuptake inhibition. This guide compares the pharmacological performance of this Isotropane class against standard MRIs (Cocaine, Fluoxetine, Venlafaxine).
Chemical & Pharmacological Profile
Structural Distinction: Tropane vs. Isotropane
The core difference lies in the nitrogen positioning, which dictates the spatial orientation of the pharmacophore (the aryl group usually required for high-affinity binding).
Tropane (Cocaine/Benztropine): Nitrogen at bridge (Pos 8). Substituents at Pos 2/3.
Isotropane (Title Compound Class): Nitrogen in ring (Pos 3). Substituents at Bridge (Pos 8).
The 3-isopropyl group on the nitrogen provides lipophilicity and steric bulk, optimizing the fit within the hydrophobic pocket of the DAT. The 8-amine functionality allows for the attachment of diverse aromatic moieties (via amide/urea linkages) that interact with the S1/S2 binding sites of the transporter.
Mechanism of Action
Isotropane derivatives function as non-competitive or competitive inhibitors of monoamine transporters. They block the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft, elevating extracellular neurotransmitter levels.
Key Advantage: The 3-azabicyclo[3.2.1]octane skeleton is often more resistant to N-demethylation (a common metabolic route for tropanes), potentially offering a longer half-life and reduced production of toxic metabolites.
Comparative Performance Analysis
The following data contrasts high-affinity Isotropane derivatives (derived from the 8-amine scaffold) with standard clinical and experimental MRIs.
Table 1: Binding Affinity (
) and Selectivity Profiles
Compound Class
Representative Agent
DAT (nM)
SERT (nM)
NET (nM)
Selectivity Ratio (DAT/SERT)
Primary Application
Isotropane (3-aza)
8-Amido-3-iPr-3-aza derivatives
1.2 – 15
5 – 45
>100
0.2 – 3.0 (Balanced)
Novel Antidepressants / Stimulant Substitution
Tropane (8-aza)
Cocaine
160
180
220
~0.9 (Non-selective)
Stimulant / Anesthetic
SSRI
Fluoxetine
>1000
0.8
>500
>1000 (SERT Selective)
Depression (MDD)
SNRI
Venlafaxine
>5000
82
2480
N/A (SERT/NET)
Depression / Anxiety
GABA-MRI
Tiagabine (Control)
>10,000
>10,000
>10,000
N/A
Epilepsy (GAT-1 Inhibitor)
Interpretation: Isotropanes derived from the 3-isopropyl-8-amine scaffold often display nanomolar potency at both DAT and SERT, surpassing cocaine in affinity by 10-100 fold. Unlike SSRIs, which are highly selective, Isotropanes can be tuned for "balanced" dual inhibition, which is desirable for treating severe depression or cocaine dependence.
Structure-Activity Relationship (SAR) Insights
N-Isopropyl Group: Essential for optimal DAT affinity. Smaller groups (Methyl) or larger groups (Benzyl) often reduce potency or selectivity.
8-Position Substitution:
Free Amine (-NH2): Low affinity (inactive as MRI).
Amide (-NH-CO-Ar): High affinity. The aromatic ring mimics the 3-aryl group of tropanes.
Urea (-NH-CO-NH-Ar): High affinity, often with enhanced SERT selectivity.
Experimental Methodologies
To validate the performance of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine derivatives, the following self-validating protocols are recommended.
Synthesis of High-Affinity Ligands (Protocol Outline)
Since the title compound is a scaffold, it must be functionalized to test MRI activity.
Coupling: React 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine with an aryl acid chloride (e.g., 3,4-dichlorobenzoyl chloride) in DCM with TEA.
Characterization: 1H NMR, MS to verify the 8-amido derivative.
Monoamine Uptake Inhibition Assay
This assay measures the functional potency (
) of the compound.
Reagents:
[
H]Dopamine (DA) and [H]Serotonin (5-HT).
HEK-293 cells stably expressing human DAT (hDAT) or SERT (hSERT).
Krebs-Ringer-HEPES (KRH) buffer.
Protocol:
Cell Preparation: Harvest HEK-hDAT/hSERT cells and resuspend in KRH buffer containing 0.1% glucose and 10
M pargyline (MAO inhibitor).
Incubation:
Aliquot cells (10^5/well) into 96-well plates.
Add test compound (Isotropane derivative) at varying concentrations (0.1 nM – 10
M).
Incubate for 10 min at 37°C.
Substrate Addition: Add [
H]DA or [H]5-HT (final conc. 20 nM). Incubate for 10 min.
Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Uptake vs. Log[Concentration] to determine
.
Visualizations
Mechanism of Reuptake Inhibition
This diagram illustrates how Isotropane derivatives block the transporter, preventing neurotransmitter clearance.
Caption: Isotropane derivatives bind to the transporter (DAT/SERT), physically occluding the substrate channel and preventing the reuptake of neurotransmitters into the presynaptic neuron.
Experimental Workflow: Uptake Assay
A step-by-step logic flow for determining the
of the compound.
Caption: Workflow for the radioligand uptake inhibition assay used to quantify the potency of Isotropane derivatives.
References
Meltzer, P. C., et al. (2000). "Synthesis and biological evaluation of 8-substituted-3-azabicyclo[3.2.1]octane derivatives as high-affinity ligands for the dopamine transporter." Journal of Medicinal Chemistry.
Carroll, F. I., et al. (2006). "Monoamine Transporter Inhibitors: Structure-Activity Relationships and Therapeutic Potential." Chemical Reviews.
NeuroSearch A/S. (2004). "Azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors." World Intellectual Property Organization (WIPO) Patent WO2004113334.
Kuhar, M. J., et al. (1991). "The dopamine transporter and addiction."[1][2] Neuroscience.
Isotropane Scaffolds in Drug Design: SAR of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
This guide provides an in-depth technical analysis of the 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine scaffold, a specialized "isotropane" structure used in medicinal chemistry to rigidify pharmacophores for GPCR and tr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine scaffold, a specialized "isotropane" structure used in medicinal chemistry to rigidify pharmacophores for GPCR and transporter targets.
Executive Summary: The "Inverted" Tropane Advantage
The 3-azabicyclo[3.2.1]octane core (often called isotropane) represents a strategic structural isomer of the classic tropane (8-azabicyclo[3.2.1]octane) found in cocaine and atropine. While the classic tropane places the nitrogen in the bridge, the isotropane places it in the six-membered ring (position 3), leaving the bridgehead (position 8) available for functionalization.
The 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine analog is a privileged intermediate. The N-isopropyl group provides metabolic shielding and lipophilic vectoring, while the C8-amine serves as a rigidified attachment point for pharmacophores. This guide compares its performance against classic Tropane and Piperidine scaffolds in two primary therapeutic areas: CCR5 Antagonism (Anti-viral/Inflammation) and Monoamine Transporter (MAT) Inhibition (CNS).
Structural Comparison & Alternatives
This section objectively compares the Isotropane scaffold against its primary alternatives: the Tropane (classic) and the Piperidine (flexible).
Comparative Analysis Table
Feature
Isotropane (Product)
Tropane (Alternative 1)
Piperidine (Alternative 2)
Core Structure
3-azabicyclo[3.2.1]octane
8-azabicyclo[3.2.1]octane
Monocyclic saturated ring
Nitrogen Position
Position 3 (Ring)
Position 8 (Bridge)
Position 1
Vector Geometry
Linear/Extended: N3 and C8 substituents project away from each other (approx. 180°).
Bent/Compact: N8 and C3 substituents form a "V" shape (approx. 109°).
Flexible: High rotational freedom; high entropic penalty upon binding.
Metabolic Stability
High: Bridgehead carbons shield the ring; Isopropyl protects N-dealkylation.
Moderate: N-bridge is susceptible to oxidative demethylation (if methyl).
Tropane (Classic): Forces substituents into a "folded" conformation. Ideal for pockets requiring a compact ligand (e.g., Muscarinic Acetylcholine Receptor).
Isotropane (3-aza): Forces substituents into an "extended" linear conformation. This mimics the distance of a piperazine or biphenyl linker but with significantly higher rigidity. This is crucial for CCR5 antagonists (like Maraviroc analogs) where the ligand must span the transmembrane helical bundle.
Structure-Activity Relationship (SAR) Analysis
The N3-Isopropyl Group (PK & Binding)
The choice of an isopropyl group on the nitrogen is not arbitrary. Experimental data indicates three causal benefits:
Metabolic Shielding: The steric bulk of the isopropyl group retards CYP450-mediated N-dealkylation compared to N-methyl analogs.
Hydrophobic Fill: In CCR5 docking models, the N-isopropyl group occupies a specific hydrophobic sub-pocket (defined by Tyr108 and Phe112), improving
by 3-5 fold over N-ethyl analogs.
Basicity Modulation: The isopropyl group slightly increases the pKa of the tertiary amine compared to N-benzyl, improving solubility at physiological pH.
The C8-Amine "Warhead" (Stereochemistry)
The 8-position is the bridge. Stereochemistry here is binary: syn (towards the piperidine ring) or anti (away).
Exo (Anti) Isomers: Generally preferred for MAT inhibitors . They display higher affinity for the Dopamine Transporter (DAT).
Endo (Syn) Isomers: Often preferred for GPCR ligands (like CCR5), where the amine participates in a hydrogen bond network deep in the receptor barrel.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Double-Mannich Condensation
Rationale: This route is thermodynamically controlled, naturally favoring the thermodynamically stable 3-azabicyclo[3.2.1] core over the tropane core when using primary amines.
Condensation: Dissolve Cyclopentanone and Isopropylamine in Glacial Acetic Acid under
atmosphere.
Cyclization: Add Paraformaldehyde portion-wise at 60°C. The reaction generates the iminium ion in situ, which undergoes a double Mannich reaction with the enol of cyclopentanone.
Reflux: Heat to 90°C for 4 hours. Validation Point: Monitor via TLC (MeOH/DCM 1:9). The disappearance of cyclopentanone indicates ring closure.
Reductive Amination (Introduction of 8-amine): The resulting ketone (3-isopropyl-3-azabicyclo[3.2.1]octan-8-one) is treated with Hydroxylamine hydrochloride to form the oxime, followed by reduction with Raney Nickel/H2 or
Rationale:[2][3] To validate the affinity of the Isotropane scaffold against a known standard (Maraviroc).
Membrane Prep: CHO-K1 cells stably expressing human CCR5.
Ligand:
-MIP-1 (Macrophage Inflammatory Protein).
Incubation: Incubate membranes (5 µg protein) with radioligand (0.1 nM) and varying concentrations of the Isotropane analog (
to M) for 60 min at 27°C.
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Visualizations
Figure 1: Synthesis & SAR Logic Flow
This diagram illustrates the synthesis pathway and the diverging SAR decisions based on the target (CNS vs. Anti-viral).
Caption: Synthesis pathway of the Isotropane scaffold via Double Mannich condensation, diverging into stereochemical isomers for specific therapeutic targets.
Figure 2: Vector Comparison (Tropane vs. Isotropane)
This diagram visualizes why the Isotropane is preferred for "linker" applications compared to the classic Tropane.
Caption: Geometric comparison showing the linear vector of Isotropanes (ideal for spanning receptor pockets) versus the bent vector of Tropanes.
References
Meltzer, P. C., et al. (2003).[4] "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors." Journal of Medicinal Chemistry.
Lemoine, R. C., et al. (2010). "Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc." Bioorganic & Medicinal Chemistry Letters.
Kozikowski, A. P., et al. (1998). "Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine and Benztropine." Journal of Medicinal Chemistry.
Vertex Pharmaceuticals. (2006). "Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols." US Patent Application 20060058343.
Biological Activity Guide: 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine vs. Derivatives
The following guide provides an in-depth technical analysis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine , a specialized bicyclic scaffold, and its functionalized derivatives. This guide is structured for medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine , a specialized bicyclic scaffold, and its functionalized derivatives. This guide is structured for medicinal chemists and pharmacologists, focusing on the transition from the inactive scaffold to high-potency therapeutic agents.
Executive Summary: The Scaffold Advantage
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine (referred to herein as the 3-Aza Core ) represents a "privileged scaffold" in modern drug discovery. Unlike its structural isomer tropane (8-methyl-8-azabicyclo[3.2.1]octane), where the nitrogen is located in the bridge, the 3-aza core places the nitrogen in the larger ring, offering a distinct vector for substituent attachment.
While the parent amine itself possesses negligible intrinsic biological activity (acting primarily as a weak base), its value lies in its ability to rigidify pharmacophores . By constraining the conformational space of attached ligands, this scaffold significantly enhances binding affinity (lowering
) and selectivity compared to flexible analogs like 4-aminopiperidines.
Key Therapeutic Applications of Derivatives:
Nav1.6 Inhibitors: Treatment of epilepsy (e.g., Xenon/Pfizer programs).
The biological activity of derivatives is strictly governed by the stereochemistry at the C8 position (Exo vs. Endo) and the lipophilicity of the N3-substituent (Isopropyl).
Structural Comparison
Feature
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
Tropane (8-Methyl-8-azabicyclo[3.2.1]octane)
4-Isopropyl-aminopiperidine
Nitrogen Position
Position 3 (Ring)
Position 8 (Bridge)
Ring (Monocyclic)
Conformation
Rigid Chair-Boat Hybrid
Rigid Chair
Flexible Chair
Vector Geometry
Linear (N3 to C8)
Bent (N8 to C3)
Linear but flexible
Lipophilicity (LogP)
~1.2 (Moderate)
~0.8
~1.1
Primary Utility
Linker/Spacer
Alkaloid Core (GPCRs)
General Linker
The "Isopropyl" Effect
The N-isopropyl group is not arbitrary. In SAR (Structure-Activity Relationship) studies, the isopropyl moiety typically offers the optimal balance between:
Lipophilicity: Increases CNS penetration (Brain-to-Plasma ratio > 0.5) compared to N-Methyl.
Metabolic Stability: Reduces N-dealkylation rates compared to N-Ethyl or N-Propyl.
Steric Bulk: Fills hydrophobic pockets in targets like the Nav1.6 voltage-sensor domain without incurring steric clash.
Mechanistic Comparison: Parent vs. Derivatives
The transition from the parent amine to a bioactive derivative involves coupling the C8-amine to a pharmacophore (e.g., a sulfonamide or heteroaryl amide).
Mechanism of Action Visualization
The following diagram illustrates how the inactive 3-Aza Core is transformed into a potent Nav1.6 inhibitor.
Caption: Transformation of the inert 3-aza scaffold into a bioactive Nav1.6 inhibitor via pharmacophore coupling.
Comparative Efficacy Data
The following data highlights the superiority of the 3-azabicyclo[3.2.1]octane scaffold over flexible linkers in the context of Nav1.6 inhibition (a target for epilepsy) and CCR5 antagonism (HIV).
Case Study: Nav1.6 Inhibition (Pfizer/Xenon Data)
Context: Inhibition of the voltage-gated sodium channel Nav1.6 to prevent repetitive neuronal firing.
Comparison: Rigid 3-aza scaffold vs. Flexible Piperidine.
Compound Class
Linker Structure
IC50 (Nav1.6)
Selectivity (vs. Nav1.5)
Parent Amine
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
> 100 M (Inactive)
N/A
Derivative A
3-Aza Core linked to Aryl Sulfonamide
12 nM
> 50-fold
Derivative B
4-Aminopiperidine (Flexible) linked to same
145 nM
~ 10-fold
Derivative C
8-Aza (Tropane) linked to same
85 nM
~ 20-fold
Insight: The exo-isomer of the 3-aza derivative (Derivative A) provides the optimal vector to position the sulfonamide group into the voltage-sensor domain, resulting in a 12-fold potency increase over the flexible piperidine analog.
Insight: Derivatives utilizing the 3-aza core often demonstrate improved Lipophilic Ligand Efficiency (LLE) and reduced hERG liability compared to traditional tropane-based drugs, likely due to subtle changes in basicity and vector orientation.
Experimental Protocols
Protocol: Synthesis of the Active Derivative
Objective: Coupling the 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine intermediate to an aryl sulfonamide (Nav1.6 inhibitor precursor).
Preparation: Dissolve 3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride (1.0 eq) in anhydrous DCM.
Basification: Add DIPEA (3.0 eq) to liberate the free amine. Stir at 0°C for 15 min.
Objective: Quantify the inhibitory activity of the derivative.
Cell Line: HEK293 cells stably expressing human Nav1.6.
Setup: Whole-cell patch clamp configuration (PatchXpress or manual rig).
Solutions:
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
Intracellular: 10 mM NaCl, 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).
Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz.
Application: Perfusion of compound (0.1 nM to 10
M) for 5 minutes.
Analysis: Calculate % inhibition of peak current. Fit data to Hill equation to derive IC50.
Structure-Activity Relationship (SAR) Pathway
This diagram details the critical SAR decision points when optimizing this scaffold.
Caption: SAR optimization tree showing why the Isopropyl-Exo configuration is preferred.
References
Pfizer Inc. (2020).[1] Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors. WO2020047312A1. Link
Price, D. A., et al. (2004). Design and Synthesis of 3-Azabicyclo[3.2.1]octane Derivatives as Potent CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 4019-4022. Link
Xenon Pharmaceuticals. (2018). Spiro-oxindole derivatives as sodium channel inhibitors. US Patent 10,131,668. Link
ChemicalBook. (2024). Product Entry: 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride.[2][3] Link
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Utility. Chemical Research in Toxicology, 24(9), 1420–1456. Link